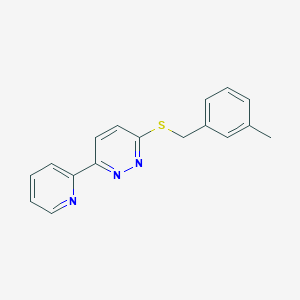

3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine" is a heterocyclic molecule that features a pyridazine core substituted with a pyridinyl group and a methylbenzylthio moiety. This structure is related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities, including anticancer, antioxidant, anti-inflammatory, and central nervous system activities .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors. For example, novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides were synthesized through the reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids or phenylglyoxylic hydrates . Similarly, the synthesis of 3,6-di(pyridin-2-yl)pyridazines was achieved using inverse-electron-demand Diels-Alder reactions under microwave-assisted conditions . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including 1D-NMR, 2D-NMR, COSY, ROESY, HMBC, elemental analyses, and MS spectrometry . These techniques are crucial for determining the structure and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of pyridazine derivatives is influenced by their substituents. For instance, the oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives has been developed to construct 3-(pyridin-2-yl)indolizine skeletons . This indicates that the pyridazine ring can participate in complex reactions, which could be relevant for the functionalization of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often related to their structure. For example, the presence of electron-donating or electron-withdrawing groups can significantly affect the binding affinity to biological targets, as seen in the study of imidazo[1,2-b]pyridazines . The substituents on the pyridazine ring can also influence the solubility, stability, and reactivity of the compound, which are important factors in the development of pharmaceutical agents.

properties

IUPAC Name |

3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S/c1-13-5-4-6-14(11-13)12-21-17-9-8-16(19-20-17)15-7-2-3-10-18-15/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLVPTWHGUFAEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2535820.png)

![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2535824.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2535826.png)

![Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2535829.png)

![methyl 3-{4-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2535830.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2535831.png)

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2535837.png)